Superior Hsp90 Binding Affinity Compared to 17-AAG (Tanespimycin)
In a fluorescence polarization (FP)-based competition binding assay measuring displacement of a labeled ligand from the ATP-binding pocket of human Hsp90, alvespimycin (17-DMAG) demonstrated approximately 2-fold greater potency compared to its clinical predecessor 17-AAG (tanespimycin). This direct head-to-head comparison was conducted under identical experimental conditions .
| Evidence Dimension | Hsp90 ATP-binding pocket inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 62 nM |
| Comparator Or Baseline | 17-AAG (tanespimycin): IC50 = 119 nM |
| Quantified Difference | 1.9-fold lower IC50 (higher potency) for alvespimycin |
| Conditions | Cell-free fluorescence polarization assay using human Hsp90 protein |
Why This Matters
This ~2-fold higher potency at the primary target provides a quantitative basis for potentially achieving equivalent pharmacodynamic effects at lower systemic drug exposures.
